4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps. One common method includes the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting enaminonitriles with benzohydrazides under microwave irradiation, which promotes a transamidation mechanism followed by nucleophilic addition and condensation . The reaction conditions are generally mild, and the process is eco-friendly.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and ability to produce high yields in a short amount of time. Additionally, the process can be optimized by incorporating molecular sieves and using dry solvents to enhance the reaction yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The triazolopyrimidine core can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . This inhibition can lead to the modulation of immune responses and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antifungal and antibacterial properties.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits herbicidal and antitumor activities.
Uniqueness
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a piperazine ring and additional functional groups enhances its potential as a versatile bioactive compound.
Properties
Molecular Formula |
C18H25N9 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H25N9/c1-5-19-17-22-12(2)10-15(24-17)25-6-8-26(9-7-25)16-13(3)14(4)23-18-20-11-21-27(16)18/h10-11H,5-9H2,1-4H3,(H,19,22,24) |
InChI Key |
LCSOSZWKEXZFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C |
Origin of Product |
United States |
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